Ethylmethylquinoline
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Overview
Description
Ethylmethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmethylquinoline can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses aniline derivatives and aldehydes under acidic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethylmethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are
Properties
CAS No. |
76602-24-9 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h4-8H,3H2,1-2H3 |
InChI Key |
UNCNHFIHYIDOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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